6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
Description
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Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-21-7-6-20-19(21)28-11-13-8-15(22)17(10-26-13)27-18(23)14-5-4-12(24-2)9-16(14)25-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGBEHHKGKXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates a pyran ring, an imidazole moiety, and a benzoate group, which collectively contribute to its diverse biological activities. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 350.39 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring with one oxygen atom |
| Imidazole Moiety | A five-membered ring containing nitrogen |
| Thioether Linkage | Enhances nucleophilic properties |
| Benzoate Group | Contributes to the overall reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The mechanisms include:
- Enzyme Inhibition : The thioether and carbonyl functionalities allow for nucleophilic substitutions, potentially inhibiting enzyme activity.
- Receptor Binding : The imidazole moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives containing imidazole structures exhibit significant antimicrobial properties. For instance, compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent investigations into imidazole derivatives have highlighted their potential as antitumor agents. For example, compounds related to this structure were tested on cancer cell lines, showing IC50 values in the low micromolar range (2.38–3.77 μM) against cervical and bladder cancer cells . This suggests that modifications in the structure can enhance cytotoxicity.
Anti-inflammatory Effects
The imidazole ring is known for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. Compounds with similar structures have been reported to reduce inflammation in animal models .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
| 4-hydroxycoumarin | Lacks thioether but has similar ring | Anticoagulant activity |
| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
This table illustrates that while many compounds share structural similarities, the unique combination of functionalities in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran enhances its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this structure in preclinical models:
- Antitumor Efficacy : A study evaluated a series of imidazole derivatives on human cancer cell lines and found that specific substitutions led to enhanced growth inhibition compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited significant antibacterial activity against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
